![molecular formula C16H8Cl2N2O B2515363 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile CAS No. 866040-84-8](/img/structure/B2515363.png)
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile” is a chemical compound with the CAS Number: 866040-84-8. It has a linear formula of C16H8Cl2N2O . This product is intended for research use only and not for human or veterinary use.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 315.15. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile and its derivatives are primarily used in chemical synthesis processes. For instance, they play a pivotal role in the synthesis of iminopyrimidooxazine derivatives, showcasing the potential for creating complex chemical structures (Shivraj et al., 2020). Moreover, these compounds are instrumental in the development of materials with thermally activated delayed fluorescence, significantly enhancing the efficiency of blue organic light-emitting diodes (Sohn et al., 2017).
Optoelectronic and Photovoltaic Applications
The compound and its derivatives have shown promise in improving optoelectronic and photovoltaic properties. For instance, the integration of a naphthalenediimide unit in donor–acceptor oligothiophenes has led to significant improvements in power conversion efficiency when tested in solar cells (Bobe et al., 2015).
Dyeing and Coloration
In the field of textile dyeing, malononitrile derivatives, including 2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile, have been used to synthesize disperse dyes. These dyes, when applied to fabrics, offer deeper colors and shades with improved fastness to wash, light, and perspiration (Lams et al., 2014).
Fluorescent Chemosensors
These compounds have also been developed as fluorescent chemosensors, showing high sensitivity and selectivity for detecting specific anions like cyanide. This application is particularly valuable in fields requiring precise chemical detection and analysis (Chen et al., 2015).
Material Science and Nonlinear Optics
In material science, these compounds are examined for their solvatochromic behavior and potential use as nonlinear optical materials due to their donor-acceptor structures. However, certain structural characteristics, like the centrosymmetric space group crystallization, may limit their application in the crystalline state (Bogdanov et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-13-5-6-16(14(18)8-13)21-15-4-2-1-3-12(15)7-11(9-19)10-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVKGSFGUPVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)


![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)
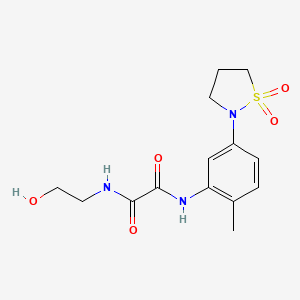
![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)
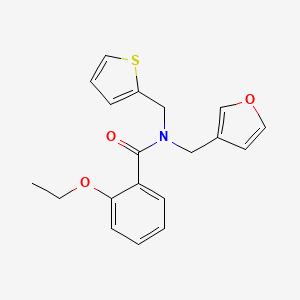
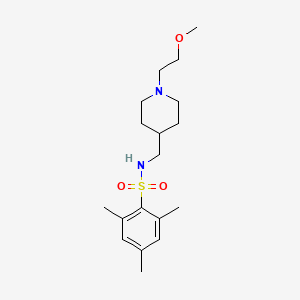
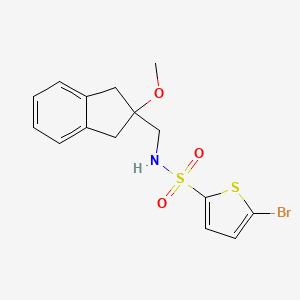
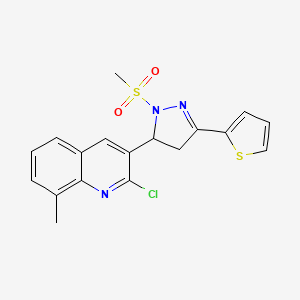
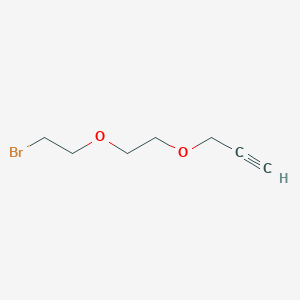

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)